molecular formula C13H12Cl2N2O2 B5057812 N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5057812
M. Wt: 299.15 g/mol
InChI Key: URPVCTOKRUQRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DIC belongs to the class of isoxazolecarboxamides, which are known to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of ion channels in the brain, such as the GABA-A receptor and the voltage-gated sodium channel.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exert a range of biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the modulation of ion channels in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanism of action, and the development of new derivatives and analogs with improved properties. Additionally, further studies are needed to fully understand the potential side effects and safety profile of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in humans.
In conclusion, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has shown promising potential for use in scientific research. Its well-established synthesis method, potential therapeutic applications, and range of biochemical and physiological effects make it a valuable tool for investigating the mechanisms underlying neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, and to develop new derivatives and analogs with improved properties.

Synthesis Methods

N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzaldehyde and 3,5-dimethylisoxazole-4-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and 4-dimethylaminopyridine. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. It has been shown to exhibit neuroprotective effects, anti-inflammatory properties, and anticonvulsant activity. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-17-7)13(18)16-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPVCTOKRUQRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.